molecular formula C19H20N2 B13032846 n-Benzyl-1-phenyl-n-(1h-pyrrol-2-ylmethyl)methanamine CAS No. 6642-04-2

n-Benzyl-1-phenyl-n-(1h-pyrrol-2-ylmethyl)methanamine

Cat. No.: B13032846
CAS No.: 6642-04-2
M. Wt: 276.4 g/mol
InChI Key: SPEBSBXTPSLRCP-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine is an organic compound that belongs to the class of amines This compound features a pyrrole ring, a benzyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

    Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Phenylmethanamine Moiety: The final step involves the reaction of the benzylated pyrrole with phenylmethanamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • N-((1H-Pyrrol-2-yl)methyl)-N-phenylmethanamine
  • N-Benzyl-1-phenylmethanamine

Uniqueness

N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine is unique due to the presence of both a pyrrole ring and a benzyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

6642-04-2

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine

InChI

InChI=1S/C19H20N2/c1-3-8-17(9-4-1)14-21(16-19-12-7-13-20-19)15-18-10-5-2-6-11-18/h1-13,20H,14-16H2

InChI Key

SPEBSBXTPSLRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CN3

Origin of Product

United States

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